Methyl 4-[2-(4-hydroxyphenyl)bicyclo[2.2.1]heptan-2-yl]benzoate
CAS No.: 951671-13-9
Cat. No.: VC19757164
Molecular Formula: C21H22O3
Molecular Weight: 322.4 g/mol
* For research use only. Not for human or veterinary use.
![Methyl 4-[2-(4-hydroxyphenyl)bicyclo[2.2.1]heptan-2-yl]benzoate - 951671-13-9](/images/structure/VC19757164.png)
Specification
CAS No. | 951671-13-9 |
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Molecular Formula | C21H22O3 |
Molecular Weight | 322.4 g/mol |
IUPAC Name | methyl 4-[2-(4-hydroxyphenyl)-2-bicyclo[2.2.1]heptanyl]benzoate |
Standard InChI | InChI=1S/C21H22O3/c1-24-20(23)15-3-6-16(7-4-15)21(13-14-2-5-18(21)12-14)17-8-10-19(22)11-9-17/h3-4,6-11,14,18,22H,2,5,12-13H2,1H3 |
Standard InChI Key | FHSAFHKEQNBKMO-UHFFFAOYSA-N |
Canonical SMILES | COC(=O)C1=CC=C(C=C1)C2(CC3CCC2C3)C4=CC=C(C=C4)O |
Introduction
Methyl 4-[2-(4-hydroxyphenyl)bicyclo[2.2.1]heptan-2-yl]benzoate is a complex organic compound belonging to the class of benzoates. It features a unique bicyclic structure, specifically a bicyclo[2.2.1]heptane ring system, combined with a benzoate ester and a hydroxyphenyl group. This compound is of interest in various scientific fields, including pharmaceuticals, materials science, and organic chemistry research due to its potential applications and structural complexity.
Chemical Formula and Molecular Weight
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Molecular Formula: C21H22O3
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Molecular Weight: 322.40 g/mol
The compound's structure includes a methyl ester functional group attached to a bicyclic core, along with a hydroxyphenyl substituent. These components contribute to its chemical properties and potential reactivity.
Key Functional Groups
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Bicyclo[2.2.1]heptane Ring: Provides structural rigidity and stability.
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Hydroxyphenyl Group: Engages in hydrogen bonding and π-π interactions.
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Benzoate Ester Group: Influences reactivity and solubility.
Synthesis Methods
The synthesis of Methyl 4-[2-(4-hydroxyphenyl)bicyclo[2.2.1]heptan-2-yl]benzoate involves several steps:
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Formation of the Bicyclo[2.2.1]heptane Ring: Typically achieved through a Diels-Alder reaction between a suitable diene and dienophile.
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Introduction of the Hydroxyphenyl Group: Often involves electrophilic aromatic substitution reactions.
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Esterification: The final step involves esterifying a benzoic acid derivative with methanol under acidic conditions.
Common Reagents and Conditions
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Solvents: Dichloromethane is commonly used for optimal reaction conditions.
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Catalysts: Lewis acids may be employed for catalysis.
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Purification Techniques: Column chromatography is often used to isolate the desired product.
Chemical Reactions and Reactivity
Methyl 4-[2-(4-hydroxyphenyl)bicyclo[2.2.1]heptan-2-yl]benzoate can undergo various chemical reactions due to its functional groups:
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Oxidation: The hydroxy group can be oxidized to form ketones or aldehydes using oxidizing agents like potassium permanganate (KMnO4).
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Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
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Substitution: The aromatic ring can undergo electrophilic substitution reactions with reagents like bromine (Br2) or nitric acid (HNO3).
Applications and Research Findings
This compound has diverse applications in scientific research:
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Chemistry: Used as a building block for synthesizing complex organic molecules.
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Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
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Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
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Industry: Utilized in the development of new materials and chemical processes.
Biological Activity
The biological activity of Methyl 4-[2-(4-hydroxyphenyl)bicyclo[2.2.1]heptan-2-yl]benzoate is attributed to its structural components. The hydroxyphenyl group can engage in hydrogen bonding and π-π interactions, while the bicyclo[2.2.1]heptane ring provides structural rigidity. These interactions can modulate enzymatic activities or receptor functions, leading to various biological effects.
Analytical Techniques
Analytical techniques such as nuclear magnetic resonance spectroscopy (NMR) and mass spectrometry (MS) are commonly used to confirm the structure and purity of synthesized compounds.
Comparison with Similar Compounds
Methyl 4-[2-(4-hydroxyphenyl)bicyclo[2.2.1]heptan-2-yl]benzoate is unique compared to other similar compounds due to its specific bicyclo[2.2.1]heptane ring system. This structural uniqueness imparts distinct chemical properties and biological activities compared to compounds like Methyl 4-(hydroxymethyl)bicyclo[2.2.2]octane-1-carboxylate .
Data Table: Comparison of Methyl 4-[2-(4-hydroxyphenyl)bicyclo[2.2.1]heptan-2-yl]benzoate with Similar Compounds
Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Features |
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Methyl 4-[2-(4-hydroxyphenyl)bicyclo[2.2.1]heptan-2-yl]benzoate | C21H22O3 | 322.40 | Bicyclo[2.2.1]heptane ring, hydroxyphenyl group |
Methyl 4-(hydroxymethyl)bicyclo[2.2.2]octane-1-carboxylate | C11H18O3 | 198.26 | Bicyclo[2.2.2]octane ring, hydroxymethyl group |
Methyl 4-phenylthiophene-2-carboxylate | - | - | Thiophene ring, phenyl group |
This table highlights the unique structural features of Methyl 4-[2-(4-hydroxyphenyl)bicyclo[2.2.1]heptan-2-yl]benzoate compared to other compounds .
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